5-Acetylisoindolin-1-one
Description
5-Acetylisoindolin-1-one is a heterocyclic compound featuring an isoindolinone core substituted with an acetyl group (-COCH₃) at position 5.
Properties
CAS No. |
1421922-95-3 |
|---|---|
Molecular Formula |
C10H9NO2 |
Molecular Weight |
175.18 g/mol |
IUPAC Name |
5-acetyl-2,3-dihydroisoindol-1-one |
InChI |
InChI=1S/C10H9NO2/c1-6(12)7-2-3-9-8(4-7)5-11-10(9)13/h2-4H,5H2,1H3,(H,11,13) |
InChI Key |
HZYYOSSJNNELLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)C(=O)NC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Acetylisoindolin-1-one can be achieved through various methods. One common approach involves the reaction of 3-alkylidenephtalides under ultrasonic irradiation. This method is known for its high efficiency and yields, as well as its tolerance to different functional groups . Another method involves the selective addition of organometallic reagents such as RMgX, RLi, or R2Zn to phthalimides, followed by reduction .
Industrial Production Methods: Industrial production of 5-Acetylisoindolin-1-one typically involves large-scale synthesis using the aforementioned methods. The use of ultrasonic-assisted synthesis is particularly advantageous for industrial applications due to its scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions: 5-Acetylisoindolin-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of reactive functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize 5-Acetylisoindolin-1-one.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed to reduce the compound.
Substitution: Substitution reactions often involve nucleophiles such as amines or halides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
5-Acetylisoindolin-1-one serves as a versatile scaffold in medicinal chemistry. Its structure allows for modifications that can enhance its pharmacological properties. Some key applications include:
- CYP11A1 Inhibition : Recent studies have shown that compounds related to 5-acetylisoindolin-1-one can act as inhibitors of cytochrome P450 monooxygenase 11A1 (CYP11A1), an enzyme involved in steroid hormone biosynthesis. Inhibiting CYP11A1 has potential therapeutic implications for treating hormone-dependent cancers such as prostate and breast cancer .
- Anticancer Activity : The compound has been investigated for its cytotoxic effects against various cancer cell lines. For instance, derivatives of isoindolinones have demonstrated significant potency in inhibiting tumor growth by inducing apoptosis and cell cycle arrest in cancer cells, making them promising candidates for anticancer drug development .
The biological activities of 5-acetylisoindolin-1-one and its derivatives are diverse:
- Antimicrobial Properties : Research indicates that isoindolinone derivatives exhibit antimicrobial activity against various pathogens. This property is particularly valuable in the development of new antibiotics amid rising antibiotic resistance .
- Neuroprotective Effects : Some studies suggest that certain derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases .
Case Studies and Research Findings
Several case studies have documented the efficacy of 5-acetylisoindolin-1-one in clinical and preclinical settings:
Synthetic Applications
The synthesis of 5-acetylisoindolin-1-one involves various methods, including:
- Condensation Reactions : The compound can be synthesized through the condensation of isocyanides with appropriate aldehydes or ketones, leading to the formation of isoindolinone structures.
- Functionalization Strategies : Post-synthetic modifications allow for the introduction of various functional groups, enhancing the compound's biological activity and selectivity towards specific targets.
Mechanism of Action
The mechanism of action of 5-Acetylisoindolin-1-one involves its interaction with specific molecular targets and pathways. As a CDK inhibitor, it binds to the active site of CDK7, preventing the phosphorylation of target proteins involved in cell cycle progression. This inhibition leads to cell cycle arrest and apoptosis in cancer cells . Additionally, its antiviral activity is attributed to its ability to interfere with viral replication and protein synthesis .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs
The following isoindolinone derivatives are structurally related to 5-Acetylisoindolin-1-one, differing primarily in substituents and functional groups:
*Inferred from structural analogy; †Calculated for hydrochloride salt.
Comparative Analysis
Electronic Effects
- 5-Acetylisoindolin-1-one : The acetyl group withdraws electron density via induction, deactivating the aromatic ring toward electrophilic substitution .
- 5-Aminoisoindolin-1-one: The amino group donates electrons via resonance, activating the ring for electrophilic reactions .
- 5-Methoxyisoindolin-1-one : Methoxy donates electrons weakly via resonance, offering intermediate reactivity .
Solubility and Polarity
- 5-Acetylisoindolin-1-one: Moderate polarity due to the ketone group; likely less water-soluble than amino derivatives.
- 5-(Aminomethyl)isoindolin-1-one hydrochloride: High aqueous solubility due to ionic hydrochloride salt .
- 5-Bromo-7-fluoroisoindolin-1-one : Low solubility in polar solvents due to halogen substituents .
Stability and Reactivity
- 5-Acetylisoindolin-1-one : Stable under physiological conditions but susceptible to nucleophilic attack at the ketone.
- 5-Bromo-7-fluoroisoindolin-1-one : Enhanced stability due to halogen substitution but prone to dehalogenation under harsh conditions .
- 5-Amino-2-cyclopropylisoindoline-1,3-dione: Dual ketones increase electrophilicity, enabling cross-linking reactions .
Biological Activity
5-Acetylisoindolin-1-one is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
5-Acetylisoindolin-1-one belongs to the isoindole family, characterized by a bicyclic structure comprising an isoindole moiety with an acetyl group at the 5-position. The synthesis of this compound typically involves the condensation of isocyanides with suitable aldehydes or ketones, followed by cyclization and acetylation steps. Various synthetic routes have been explored, including:
- Condensation Reactions : Utilizing isocyanides and aldehydes.
- Cyclization Methods : Employing thermal or catalytic conditions to facilitate ring formation.
- Acetylation : Introducing the acetyl group through acyl chloride or anhydride reactions.
Biological Activities
5-Acetylisoindolin-1-one exhibits a range of biological activities, which can be categorized as follows:
Anticancer Activity
Recent studies have demonstrated that 5-acetylisoindolin-1-one possesses notable anticancer properties. Research indicates that this compound can induce apoptosis in various cancer cell lines, including Caco-2 and HCT-116 cells. The mechanism involves:
- Cell Cycle Arrest : Treatment with 5-acetylisoindolin-1-one leads to cell cycle arrest at the G2/M phase.
- Induction of Apoptosis : The compound triggers apoptosis through intrinsic pathways, evidenced by increased levels of pro-apoptotic markers and decreased anti-apoptotic proteins.
In a comparative study, 5-acetylisoindolin-1-one was found to be more effective than conventional chemotherapeutic agents like thalidomide, with an IC50 value of less than 1 μmol/L against Caco-2 cells .
Antimicrobial Activity
The compound has also shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. In vitro evaluations revealed:
- Zone of Inhibition : Compounds derived from 5-acetylisoindolin-1-one exhibited significant zones of inhibition against pathogens such as Escherichia coli and Staphylococcus aureus.
- Concentration Dependence : The antimicrobial effect was found to be concentration-dependent, with lower concentrations yielding effective results compared to traditional antibiotics like Gentamicin Sulfate .
Analgesic Properties
Some derivatives of isoindolinone have been reported to possess analgesic effects. For instance, a related compound demonstrated analgesic activity that was significantly higher than that of metamizole sodium in laboratory mice . This suggests potential applications in pain management.
Case Studies and Research Findings
Several studies have focused on the biological evaluation of 5-acetylisoindolin-1-one and its derivatives:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
